molecular formula C17H16N2O B2501456 3-((4-(Isopropyl)phenyl)imino)indolin-2-one CAS No. 390379-39-2

3-((4-(Isopropyl)phenyl)imino)indolin-2-one

Cat. No.: B2501456
CAS No.: 390379-39-2
M. Wt: 264.328
InChI Key: SJPVYBSKIVTTDD-UHFFFAOYSA-N
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Description

3-((4-(Isopropyl)phenyl)imino)indolin-2-one is a substituted indolinone derivative characterized by an imino group at the 3-position of the indolin-2-one scaffold, linked to a 4-isopropylphenyl substituent. This compound belongs to a broader class of iminoindolinones, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11(2)12-7-9-13(10-8-12)18-16-14-5-3-4-6-15(14)19-17(16)20/h3-11H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPVYBSKIVTTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Isopropyl)phenyl)imino)indolin-2-one typically involves the condensation of 4-(isopropyl)aniline with isatin under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the indolin-2-one structure. Common reagents used in this synthesis include methanesulfonic acid or hydrochloric acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Isopropyl)phenyl)imino)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-indolin-2-one derivatives.

    Substitution: Halogenated or nitrated indolin-2-one derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an indolin-2-one core linked to an isopropyl-substituted phenyl imine. Its unique structure contributes to its reactivity and biological properties. The synthesis typically involves a condensation reaction between isatin and 4-isopropylaniline, often optimized using continuous flow reactors to enhance yield and efficiency.

Biological Activities

Research indicates that 3-((4-(Isopropyl)phenyl)imino)indolin-2-one exhibits several significant biological activities:

  • Anticancer Properties : Studies have shown that derivatives of indolin-2-one, including this compound, can inhibit the proliferation of various cancer cell lines. Mechanisms include the induction of apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies revealed significant antibacterial activity, with minimal inhibitory concentrations comparable to standard antibiotics .
  • Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, potentially providing therapeutic benefits in inflammatory diseases .

Case Study 1: Anticancer Screening

A study published in MDPI evaluated various indole derivatives for their anticancer activity. The results indicated that compounds similar to this compound exhibited potent growth inhibition in cancer cell lines such as Caco-2 and HCT-116. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Evaluation

In another investigation, the antibacterial properties of this compound were assessed against Staphylococcus aureus and Escherichia coli. The findings revealed that it possessed significant antimicrobial activity, surpassing that of conventional antibiotics like gentamicin.

Case Study 3: Neuroprotective Effects

Research exploring the neuroprotective effects of this compound in animal models of neurodegenerative diseases showed promising results. Treatment with the compound improved cognitive function and reduced markers of neuroinflammation compared to control groups, suggesting potential applications in treating conditions like Alzheimer's disease .

Summary of Applications

The applications of this compound can be summarized as follows:

Application Area Details
Anticancer Induces apoptosis; inhibits cancer cell proliferation; effective against various cancer lines.
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; shows potential as an alternative to conventional antibiotics.
Anti-inflammatory Modulates inflammatory cytokines; potential therapeutic benefits for inflammatory diseases.
Neuroprotection Improves cognitive function in neurodegenerative models; reduces neuroinflammation markers.

Mechanism of Action

The mechanism of action of 3-((4-(Isopropyl)phenyl)imino)indolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The compound’s effects are mediated through pathways such as the Akt, MAPK, and NF-κB signaling pathways, which are involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of iminoindolinones are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name Substituent(s) on Phenyl Ring Molecular Weight Yield (%) Melting Point (°C) Key Biological Activity Reference
3-((4-(Isopropyl)phenyl)imino)indolin-2-one 4-isopropyl 280.35* N/A N/A Not reported (structural focus)
3-((4-Chlorophenyl)imino)indolin-2-one 4-chloro 256.69 85 258–260 Cholinesterase inhibition
3-(4-Hydroxyphenylimino)indolin-2-one 4-hydroxy 238.25 N/A N/A Antibacterial, neuroprotective
(E)-3-(4-Chloro-3-(trifluoromethyl)phenyl)iminoindolin-2-one 4-chloro, 3-CF₃ 330.72 N/A N/A Antimicrobial
3-((4-Phenoxyphenyl)imino)indolin-2-one 4-phenoxy 314.34 N/A N/A Not reported

*Calculated based on molecular formula C₁₇H₁₆N₂O.

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Chloro and trifluoromethyl substituents (e.g., in ) enhance electrophilicity and may improve binding to biological targets like cholinesterases or microbial enzymes.
  • Hydrogen-Bonding Groups: The 4-hydroxyphenyl derivative () exhibits higher polarity, which could improve solubility in aqueous environments but reduce bioavailability.

Physicochemical Properties

  • Solubility: The isopropyl group in the target compound reduces water solubility compared to hydroxyl- or amino-substituted analogues (e.g., ).
  • Thermal Stability: Higher melting points (258–260°C for chlorophenyl derivative ) correlate with stronger intermolecular forces (e.g., halogen bonding).

Biological Activity

3-((4-(Isopropyl)phenyl)imino)indolin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound this compound belongs to the class of indoline derivatives, characterized by a core indole structure with various substituents that influence its biological activity. The presence of the isopropyl group and the imine functionality are critical for its pharmacological properties.

Anticancer Activity

Research indicates that indoline derivatives, including this compound, exhibit significant anticancer properties. A study focused on similar compounds showed that 3-(4-hydroxyphenyl)indoline-2-ones have potent selective anticancer activity against various cancer cell lines, with effective concentrations in the nanomolar range. Notably, these compounds were found to induce apoptosis in cancer cells through mechanisms such as the inhibition of protein synthesis and modulation of metabolic pathways .

Case Studies and Research Findings

  • In Vitro Studies :
    • In studies involving cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and A2780 (ovarian cancer), compounds similar to this compound demonstrated robust antitumor effects. The treatment led to significant reductions in cell viability at low concentrations, indicating high potency .
  • Mechanistic Insights :
    • The proposed mechanism of action includes rapid global protein synthesis inhibition and increased levels of phosphorylated eIF2α, which are markers for stress responses in cells under treatment. Additionally, a decrease in amino acid levels was observed, suggesting that these compounds may interfere with amino acid uptake mechanisms .
  • In Vivo Efficacy :
    • Animal models treated with these compounds showed a marked reduction in tumor sizes compared to control groups, reinforcing the potential for clinical applications in oncology .

Antimicrobial Activity

Beyond anticancer properties, this compound exhibits antimicrobial activity. Research on related compounds has demonstrated effectiveness against various bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .
  • Biofilm Inhibition : The compound also showed significant potential in inhibiting biofilm formation, which is crucial for treating persistent bacterial infections.

Summary of Biological Activities

Biological ActivityMechanismEfficacyReference
AnticancerProtein synthesis inhibition; apoptosis inductionLow nanomolar concentrations effective against multiple cancer cell lines
AntimicrobialInhibition of bacterial growth; biofilm disruptionMIC as low as 0.22 μg/mL; effective against Staphylococcus species

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